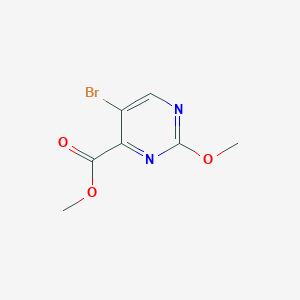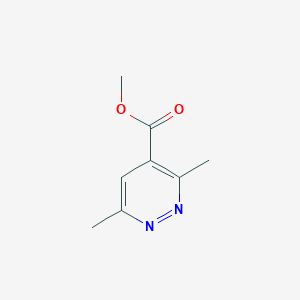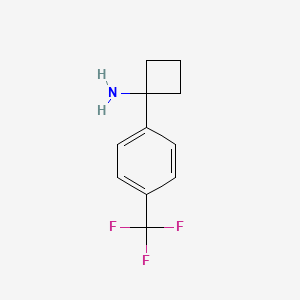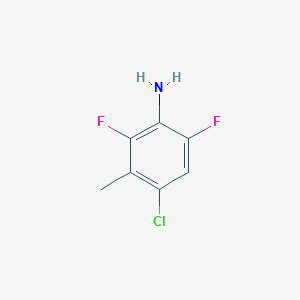
4-Chloro-2,6-difluoro-3-methylaniline
Übersicht
Beschreibung
“4-Chloro-2,6-difluoro-3-methylaniline” is a chemical compound with the molecular formula C7H6ClF2N . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2,6-difluoro-3-methylaniline” can be represented by the InChI code: 1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2,6-difluoro-3-methylaniline” include a molecular weight of 177.58 . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis
4-Chloro-2,6-difluoro-3-methylaniline has been the subject of spectroscopic analysis. Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis, along with ab initio calculations, have been applied to similar compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. These analyses help understand the vibrational modes and the influence of substituents like chlorine and methyl groups on these modes (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009).
Synthesis and Characterization
The compound is involved in various synthetic processes. For example, it has been used in the synthesis of specific benzoate derivatives (Thornton & Jarman, 1990). Furthermore, its derivatives have been synthesized and characterized for antioxidant activities, demonstrating its potential in developing new compounds with desirable properties (Topçu et al., 2021).
Experimental Studies
In experimental research, the compound has been used in the study of DNA damage through the single cell gel electrophoresis assay, highlighting its potential in genetic and toxicological studies (Przybojewska, 1997).
Chemical Synthesis
4-Chloro-2,6-difluoro-3-methylaniline plays a role in the synthesis of various chemical compounds, such as oxime derivatives and quinoline derivatives, showcasing its versatility in organic synthesis (You Qidong, 2009), (Abdelal et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2,6-difluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVPVNGNTABHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-difluoro-3-methylaniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

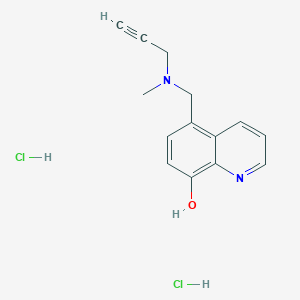
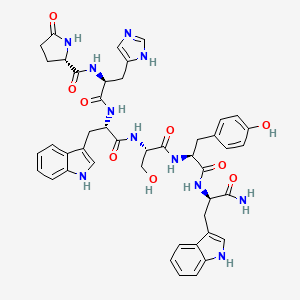
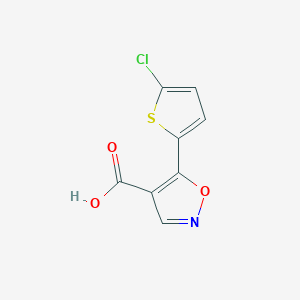
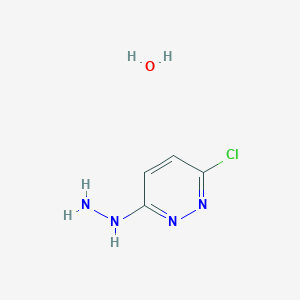
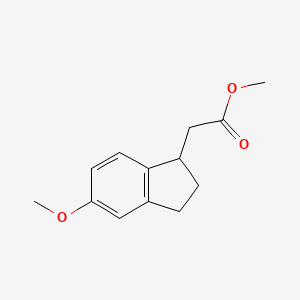
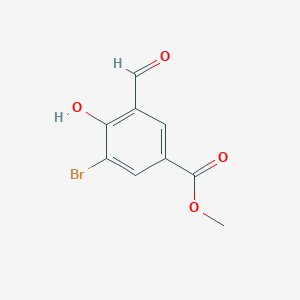
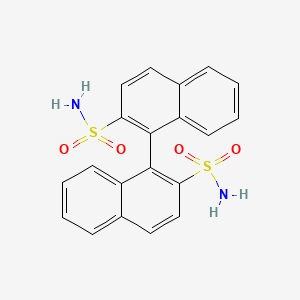
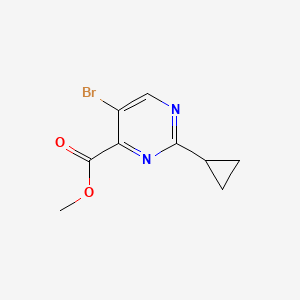
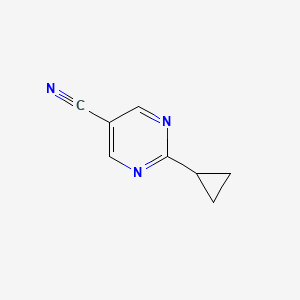
![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)
![Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1429923.png)
